molecular formula C18H22ClN3O2 B11368585 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-propylpyrrolidine-3-carboxamide

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-propylpyrrolidine-3-carboxamide

Cat. No.: B11368585
M. Wt: 347.8 g/mol
InChI Key: FCJZNSFSSJCQSY-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-propylpyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-propylpyrrolidine-3-carboxamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the chloro and pyrrolidine moieties. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components .

Properties

Molecular Formula

C18H22ClN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-propylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H22ClN3O2/c1-2-6-20-18(24)13-8-17(23)22(11-13)7-5-12-10-21-16-4-3-14(19)9-15(12)16/h3-4,9-10,13,21H,2,5-8,11H2,1H3,(H,20,24)

InChI Key

FCJZNSFSSJCQSY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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